molecular formula C13H17BrO2 B13179150 2-[(Benzyloxy)methyl]-2-(bromomethyl)oxolane

2-[(Benzyloxy)methyl]-2-(bromomethyl)oxolane

Cat. No.: B13179150
M. Wt: 285.18 g/mol
InChI Key: BZFYPOZBRIMWFB-UHFFFAOYSA-N
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Description

2-[(Benzyloxy)methyl]-2-(bromomethyl)oxolane is an organic compound with the molecular formula C13H17BrO2. It is a derivative of oxolane, featuring both benzyloxy and bromomethyl functional groups. This compound is primarily used in organic synthesis and research due to its unique reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzyloxy)methyl]-2-(bromomethyl)oxolane typically involves the bromination of 2-[(benzyloxy)methyl]oxolane. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and reagent concentrations to maximize yield and purity. The product is then purified using techniques like distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzyloxy)methyl]-2-(bromomethyl)oxolane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted oxolanes with various functional groups.

    Oxidation: Formation of benzyloxy-derived aldehydes or carboxylic acids.

    Reduction: Formation of 2-[(benzyloxy)methyl]oxolane.

Scientific Research Applications

2-[(Benzyloxy)methyl]-2-(bromomethyl)oxolane is utilized in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of complex organic molecules.

    Medicinal Chemistry: In the development of pharmaceutical intermediates and active compounds.

    Material Science: As a precursor for the synthesis of polymers and advanced materials.

    Biological Studies: In the study of enzyme mechanisms and biochemical pathways.

Mechanism of Action

The mechanism of action of 2-[(Benzyloxy)methyl]-2-(bromomethyl)oxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The benzyloxy group can participate in various oxidation and reduction reactions, influencing the overall reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)benzyl alcohol: Similar in structure but lacks the oxolane ring.

    2-(Bromomethyl)tetrahydrofuran: Similar in structure but lacks the benzyloxy group.

Uniqueness

2-[(Benzyloxy)methyl]-2-(bromomethyl)oxolane is unique due to the presence of both benzyloxy and bromomethyl groups attached to the oxolane ring. This combination of functional groups imparts distinct reactivity and versatility in synthetic applications, making it a valuable compound in organic chemistry.

Properties

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

IUPAC Name

2-(bromomethyl)-2-(phenylmethoxymethyl)oxolane

InChI

InChI=1S/C13H17BrO2/c14-10-13(7-4-8-16-13)11-15-9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2

InChI Key

BZFYPOZBRIMWFB-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)(COCC2=CC=CC=C2)CBr

Origin of Product

United States

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